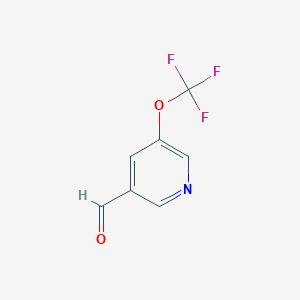

3-Pyridinecarboxaldehyde, 5-(trifluoromethoxy)-

Description

Contextualization within Fluorinated Pyridine (B92270) Chemistry

The introduction of fluorine into organic molecules, especially into aromatic systems like pyridine, can profoundly alter their chemical and physical properties. researchgate.net Fluorinated pyridines are a class of compounds valued for their distinctive electronic characteristics, thermal stability, and chemical resilience. The high electronegativity of fluorine influences the electron distribution within the pyridine ring, which can affect the molecule's reactivity and interactions with biological targets. researchgate.netmdpi.com

The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, contributing to the enhanced metabolic stability of fluorinated compounds. mdpi.com This stability is a critical attribute in the design of pharmaceuticals and agrochemicals, as it can prevent metabolic degradation and prolong the active lifetime of a molecule. nih.govresearchgate.net Consequently, trifluoromethylpyridine (TFMP) derivatives and other fluorinated pyridines are key structural motifs in numerous commercial products. nih.gov The biological activities of these derivatives are often attributed to the combination of the unique physicochemical properties of the fluorine atom and the inherent characteristics of the pyridine moiety. nih.gov

Significance of Pyridinecarboxaldehyde Scaffolds in Organic Synthesis

Pyridinecarboxaldehyde scaffolds, such as 3-pyridinecarboxaldehyde, are critical and versatile intermediates in organic synthesis. chemicalbook.comnih.gov The aldehyde functional group serves as a reactive handle for a wide array of chemical transformations. This reactivity makes these compounds indispensable components in the synthesis of a diverse range of more complex molecules. chemicalbook.com

They are frequently used as building blocks in the production of pharmaceuticals, agrochemicals, and fine chemicals. chemicalbook.com For example, the aldehyde can readily undergo reactions such as condensation with amines to form Schiff bases, reduction to alcohols, oxidation to carboxylic acids, and participation in various carbon-carbon bond-forming reactions. This synthetic versatility allows chemists to construct complex heterocyclic systems and introduce diverse functionalities, making pyridinecarboxaldehydes foundational materials in the development of novel therapeutic agents and crop protection agents. chemicalbook.com

Role of Trifluoromethoxy Functionality in Molecular Design

The trifluoromethoxy (-OCF3) group has become an increasingly important substituent in molecular design, valued for its distinctive combination of properties. bohrium.com It is often considered a "super-halogen" due to its electronic properties being similar to those of chlorine or fluorine. nih.gov The trifluoromethoxy group is strongly electron-withdrawing and significantly more lipophilic than a methoxy (B1213986) (-OCH3) group. nih.gov

Incorporating a trifluoromethoxy group can profoundly influence a molecule's pharmacokinetic profile. bohrium.comscilit.com Its key contributions to molecular design include:

Metabolic Stability : The strength of the C-F bonds confers high stability against metabolic oxidation. bohrium.com

Lipophilicity : The -OCF3 group increases lipophilicity, which can enhance membrane permeability and improve the in vivo transport and uptake of a drug candidate. mdpi.comnih.gov

Modulation of pKa : As a potent electron-withdrawing group, it can lower the pKa of nearby basic functional groups, which can be crucial for optimizing drug-receptor interactions and solubility. bohrium.com

While less common than the related trifluoromethyl (-CF3) group, the trifluoromethoxy substituent is present in a number of approved pharmaceuticals and agrochemicals, highlighting its utility in fine-tuning molecular properties. mdpi.com

| Substituent | Hansch-Fujita Lipophilicity Parameter (π) | Hammett Electronic Parameter (σp) | Key Characteristics |

|---|---|---|---|

| -H | 0.00 | 0.00 | Reference |

| -OCH3 | -0.02 | -0.27 | Electron-donating, low lipophilicity |

| -Cl | 0.71 | 0.23 | Electron-withdrawing, lipophilic |

| -CF3 | 0.88 | 0.54 | Strongly electron-withdrawing, highly lipophilic, metabolically stable. mdpi.comwikipedia.org |

| -OCF3 | 1.04 | 0.35 | Strongly electron-withdrawing, highly lipophilic, metabolically stable. bohrium.comnih.gov |

Overview of Current Research Landscape and Emerging Trends

The compound 3-Pyridinecarboxaldehyde, 5-(trifluoromethoxy)- represents the convergence of the three aforementioned areas of chemical science. As a specialized building block, its primary role is not as an end-product but as a key intermediate for constructing more elaborate molecular architectures.

Recent research has focused on establishing practical synthetic routes to this and related compounds. A 2024 study detailed a convenient method for synthesizing 5-trifluoromethoxy-substituted nicotinic acid, nicotinamide, and the corresponding aldehyde. researchgate.netnbuv.gov.ua The synthesis of 5-trifluoromethoxynicotinaldehyde was achieved via the lithiation of 3-bromo-5-trifluoromethoxypyridine, which was then reacted with ethyl formate (B1220265) to yield the target aldehyde. nbuv.gov.ua This work underscores the utility of 3-bromo-5-trifluoromethoxypyridine as an efficient precursor for a range of 5-trifluoromethoxy-substituted pyridines in palladium-catalyzed coupling reactions and other transformations. researchgate.netnbuv.gov.ua

The emerging trend in medicinal and agrochemical research is the use of such precisely functionalized building blocks to expedite the drug discovery process. By starting with intermediates that already contain key property-modulating groups like -OCF3, chemists can more rapidly synthesize libraries of novel compounds for biological screening. The combination of the synthetically versatile aldehyde, the biologically relevant pyridine core, and the pharmacokinetically favorable trifluoromethoxy group makes 3-Pyridinecarboxaldehyde, 5-(trifluoromethoxy)- a valuable tool in the ongoing search for new and effective bioactive molecules.

| Property | Value |

|---|---|

| Molecular Formula | C7H4F3NO2 |

| Molecular Weight | 191.11 g/mol |

| Synonyms | 5-(trifluoromethoxy)nicotinaldehyde, 5-(trifluoromethoxy)-3-pyridinecarboxaldehyde |

| Key Structural Features | Pyridine ring, Aldehyde group at C3, Trifluoromethoxy group at C5 |

Properties

IUPAC Name |

5-(trifluoromethoxy)pyridine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO2/c8-7(9,10)13-6-1-5(4-12)2-11-3-6/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UILUEUBDSBEAHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1OC(F)(F)F)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201254410 | |

| Record name | 5-(Trifluoromethoxy)-3-pyridinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201254410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060815-02-2 | |

| Record name | 5-(Trifluoromethoxy)-3-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1060815-02-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Trifluoromethoxy)-3-pyridinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201254410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Pyridinecarboxaldehyde, 5 Trifluoromethoxy

Strategies for the Construction of the 3,5-Disubstituted Pyridine (B92270) Core

The assembly of the 3,5-disubstituted pyridine core is a foundational step. This can be achieved either by building the ring from acyclic precursors or by functionalizing a pre-existing pyridine ring.

Regioselective Halogenation and Subsequent Functionalization of Pyridine Precursors

One of the most direct approaches to 3,5-disubstituted pyridines involves the regioselective functionalization of a pyridine ring, often beginning with halogenation. Halogens serve as versatile handles for further transformations, such as cross-coupling reactions or conversion to other functional groups.

Direct halogenation of unsubstituted pyridine is often challenging due to the electron-deficient nature of the ring, which typically requires harsh conditions and can lead to mixtures of products. chemrxiv.org However, the presence of directing groups can control the regioselectivity. For instance, halogenation of pyridine N-oxides can be an effective strategy. The N-oxide activates the ring towards electrophilic substitution, primarily at the 2- and 4-positions. Subsequent deoxygenation provides the halogenated pyridine. acs.orgfigshare.com

A more targeted approach involves the use of specifically designed phosphine reagents for the chlorination of 3,5-disubstituted pyridines. nih.gov This method allows for the chlorination of pyridines that already possess substituents at the 3- and 5-positions under milder conditions. For the synthesis of the target molecule, a plausible route could start with a 3-substituted pyridine, such as 3-methylpyridine (3-picoline). Halogenation at the 5-position would yield a 3-methyl-5-halopyridine. The methyl group can later be oxidized to the carboxaldehyde, and the halogen can be converted to a hydroxyl group, which is a precursor for trifluoromethoxylation.

| Method | Reagents | Typical Position(s) Functionalized | Key Features |

|---|---|---|---|

| Halogenation of Pyridine N-Oxides | POCl₃, POBr₃, SO₂Cl₂ | C2, C4 | Activates the pyridine ring; requires subsequent deoxygenation. acs.org |

| Phosphine-Mediated Chlorination | Designed Phosphines, Tf₂O, LiCl | Variable | Effective for already substituted pyridines, including 3,5-disubstituted systems. nih.gov |

| Zincke Imine Intermediates | N-Tf Pyridinium (B92312) Salts, Halogen Source | C3 | A ring-opening/ring-closing sequence enables selective C3-halogenation. chemrxiv.org |

Cyclization Reactions for Pyridine Ring Formation

Building the pyridine ring from acyclic precursors offers a powerful alternative for installing the desired substitution pattern directly. Numerous named reactions, such as the Hantzsch pyridine synthesis, and modern variations provide access to a wide array of substituted pyridines.

For a 3,5-disubstitution pattern, strategies often involve the condensation of components that contribute specific fragments to the final ring. For example, formal [3+3] cycloaddition reactions between enamines and unsaturated aldehydes or ketones can yield highly substituted pyridines. acs.org Another approach is the 1,4-cycloaddition of 1-aza-1,3-butadienes with enamines. acs.org These methods allow for the convergent assembly of the pyridine core with substituents at the desired positions from readily available starting materials. The synthesis of 3,5-diacetylpyridine, for instance, has been reported and serves as a versatile precursor for further functionalization. nih.govnih.gov

| Reaction Type | Key Precursors | Description | Reference |

|---|---|---|---|

| Formal [3+3] Cycloaddition | Enamines, unsaturated aldehydes/ketones | An organocatalyzed reaction that affords tri- or tetrasubstituted pyridines. | acs.org |

| 1,4-Cycloaddition | 1-Aza-1,3-butadienes, enamines | A method for the synthesis of highly substituted dihydropyridines which can be oxidized to pyridines. | acs.org |

| Multi-component Reactions | Aldehydes, β-ketoesters, ammonia source | Classic methods like the Hantzsch synthesis can be adapted to produce symmetrically or asymmetrically substituted pyridines. | organic-chemistry.org |

Directed Ortho-Metalation Approaches and Subsequent Electrophilic Quenches

Directed ortho-metalation (DoM) is a potent strategy for the regioselective functionalization of aromatic and heteroaromatic rings. organic-chemistry.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium base, directing deprotonation to the adjacent ortho position.

In the context of pyridines, the nitrogen atom itself can direct metalation to the C2 position. To achieve functionalization at other positions, a DMG must be installed. harvard.edu For a 3,5-disubstituted pattern, a plausible sequence could involve starting with a 3-substituted pyridine bearing a DMG. This DMG would then direct metalation to either the C2 or C4 position. If directed to C4, subsequent functionalization with an electrophile, followed by another metalation directed by the C4 substituent to the C5 position (a remote metalation), could be envisioned. Alternatively, starting with a 4-substituted pyridine with a DMG could direct functionalization to the C3 position. A one-pot DoM-boronation followed by a Suzuki-Miyaura cross-coupling has been shown to be an effective method for creating substituted azabiaryls from various pyridine derivatives. nih.gov This highlights the utility of DoM in constructing complex pyridine systems.

Introduction of the Trifluoromethoxy Group at the C5 Position

The introduction of the trifluoromethoxy (-OCF₃) group is a critical step that imparts unique electronic properties to the target molecule. This transformation is often challenging and has been the subject of intensive research.

Direct O-Trifluoromethoxylation Strategies

Direct trifluoromethoxylation involves the conversion of a hydroxyl group to a trifluoromethoxy group. A key precursor for the target molecule would therefore be 3-formyl-5-hydroxypyridine or a protected version thereof. The synthesis of 3-hydroxypyridines can be achieved through various routes, including from furan precursors or via nucleophilic substitution of halopyridines. dur.ac.ukresearchgate.netgoogle.comgoogle.com

Recently, methods have been developed for the direct synthesis of pyridyl trifluoromethyl ethers from unprotected hydroxypyridines. rsc.org These methods, however, may require excess reagents and oxidants. The development of scalable and operationally simple protocols is crucial. One such protocol allows for the regioselective trifluoromethoxylation of a wide range of functionalized pyridines under mild conditions. rsc.org

Precursor Chemistry and Oxidative Trifluoromethoxylation Pathways

An alternative to direct O-trifluoromethoxylation involves more elaborate pathways starting from different precursors. One notable strategy is a one-pot trifluoromethoxylation of functionalized pyridines that proceeds via an OCF₃-migration. rsc.org

The mechanism is proposed to involve a radical O-trifluoromethylation of an N-protected hydroxylamine (B1172632) derivative of the pyridine, followed by a migration of the -OCF₃ group to the pyridine ring. rsc.orgresearchgate.net This process is sensitive to the electronic properties of the substituents on the pyridine ring. Substrates with electron-donating groups often undergo the rearrangement to yield the desired products under mild conditions. rsc.org This pathway highlights a sophisticated approach where the trifluoromethoxy group is first formed on an auxiliary group and then transferred to the aromatic core.

Another emerging area is oxidative trifluoromethylation, where a trifluoromethyl source is used in conjunction with an oxidant to functionalize a C-H bond or other precursor group. mdpi.com While direct C-H trifluoromethoxylation of pyridines has been developed, it often targets the C2 or C4 positions due to the electronic nature of the ring. chemrxiv.orgchemistryviews.org Achieving C5 selectivity would likely require a pre-installed directing group or a more complex substrate.

| Strategy | Precursor | Key Reagents | Mechanism/Key Features | Reference |

|---|---|---|---|---|

| Direct O-Trifluoromethoxylation | Hydroxypyridine | Trifluoromethylating agent, oxidant | Direct conversion of an Ar-OH to an Ar-OCF₃ group. | rsc.org |

| Radical O-Trifluoromethylation and Migration | N-protected Pyridinylhydroxylamine | Togni Reagent I | Involves formation of an N-OCF₃ intermediate followed by thermal or induced migration to the pyridine ring. | rsc.orgresearchgate.net |

Catalytic Approaches to Trifluoromethoxylation

The introduction of a trifluoromethoxy (-OCF3) group onto an aromatic ring, particularly an electron-deficient system like pyridine, presents a significant synthetic challenge. Catalytic methods are highly sought after to overcome the limitations of stoichiometric reagents. A prominent strategy for the trifluoromethoxylation of heteroaromatics involves a sequence of N-functionalization, O-trifluoromethylation, and rearrangement. rsc.org

One effective, albeit not directly catalytic in the trifluoromethoxylation step itself, pathway relies on a robust catalytic hydrazine (B178648) reduction protocol. rsc.org In this approach, a nitropyridine precursor is reduced to the corresponding N-heteroaryl-N-hydroxylamine using a catalyst such as 5% rhodium on carbon. This intermediate can then be protected and subjected to O-trifluoromethylation using an electrophilic trifluoromethyl source like a Togni reagent. The final, and crucial, step is a rearrangement that migrates the -OCF3 group from the exocyclic nitrogen to a carbon on the pyridine ring. rsc.org

The regioselectivity of this migration is influenced by the electronic properties of other substituents on the pyridine ring. Substrates with electron-donating groups often rearrange readily at or below room temperature. rsc.org This suggests that for the synthesis of 3-Pyridinecarboxaldehyde, 5-(trifluoromethoxy)-, the trifluoromethoxylation step might be strategically performed on a pyridine ring bearing a precursor to the formyl group that has favorable electronic characteristics.

Recent advancements have also focused on the direct C-H trifluoromethylation of pyridine rings. While this introduces a -CF3 group rather than -OCF3, the underlying activation principles are relevant. For instance, a method for 3-position-selective C–H trifluoromethylation has been developed that relies on the nucleophilic activation of the pyridine ring through hydrosilylation, followed by reaction with an electrophilic trifluoromethylating agent. chemrxiv.orgacs.orgchemistryviews.org This highlights a strategy of temporarily reducing the aromatic system to enhance its nucleophilicity, enabling a subsequent reaction with an electrophile. Adapting such an activation strategy for an electrophilic "-OCF3" source remains an area of active research.

| Method | Key Reagents/Catalysts | Mechanism Highlights | Key Features |

| Hydroxylamine Rearrangement | 1. 5% Rh/C, Hydrazine2. Protecting Group3. Togni Reagent | Catalytic reduction to hydroxylamine, protection, O-trifluoromethylation, and OCF3 migration. rsc.org | Broad scope, amenable to gram-scale synthesis, uses bench-stable reagents. rsc.org |

| Nucleophilic Activation (for C-H CF3) | 1. Hydrosilane, Borane (B79455) catalyst2. Togni Reagent3. DDQ (oxidant) | Hydrosilylation forms an enamine intermediate, which reacts with the electrophile. chemrxiv.orgchemistryviews.org | High regioselectivity for the C3 position; proceeds via N-silyl enamine intermediates. chemrxiv.orgacs.org |

Formation of the Formyl Group at the C3 Position

The formyl group is a versatile functional group that serves as a linchpin for diverse chemical transformations. chinesechemsoc.org Its introduction at the C3 position (meta-position) of the pyridine ring can be accomplished through several distinct methodologies.

A common and direct route to pyridine aldehydes is the oxidation of the corresponding methylpyridines (picolines). wikipedia.org The primary challenge lies in controlling the oxidation to stop at the aldehyde stage, as over-oxidation to the carboxylic acid is thermodynamically favored. google.comgoogle.com

Various catalytic systems have been developed to achieve this selectivity. For instance, 3-methylpyridine can be oxidized to 3-pyridinecarboxaldehyde in the presence of catalysts like N-hydroxyphthalimide combined with nitric acid and oxygen in an acetic acid solution. chemicalbook.com Vapor phase catalytic oxidation over vanadium-based catalysts has also been explored, which can yield nicotinaldehyde from 3-picoline, although careful control of reaction conditions is necessary to minimize the formation of nicotinic acid and CO2. researchgate.net

| Oxidizing System | Precursor | Typical Conditions | Reported Yield |

| N-hydroxyphthalimide/O2/HNO3 | 3-Methylpyridine | Acetic acid, 40°C, 1520 Torr chemicalbook.com | 85% chemicalbook.com |

| Vanadium Oxide Catalyst | 3-Picoline | Vapor phase, 350-490°C researchgate.net | Variable, traces of aldehyde reported researchgate.net |

| Molecular Halogen/Actinic Radiation | Methyl-pyridine | Aqueous solution, elevated temp. google.com | Primarily yields carboxylic acid google.com |

An alternative to oxidation is the partial reduction of a more oxidized functional group, such as a nitrile (-CN) or a carboxylic acid derivative. This approach avoids the issue of over-oxidation.

The reduction of nitriles to aldehydes requires carefully chosen reagents that can deliver a single hydride equivalent and form a stable intermediate that resists further reduction. chemistrysteps.com Diisobutylaluminum hydride (DIBAL-H) is a widely used reagent for this transformation, typically at low temperatures (-78 °C), to prevent reduction to the amine. chemistrysteps.comcommonorganicchemistry.com The reaction proceeds through an imine intermediate which is hydrolyzed to the aldehyde during aqueous workup. chemistrysteps.com Other methods include the use of Raney nickel with sodium hypophosphite in an aqueous acetic acid-pyridine medium or catalytic hydrogenation of 3-cyanopyridine over a palladium-on-carbon catalyst. chemicalbook.comrsc.org Lithium triethoxyaluminohydride is another selective reagent for the partial reduction of nitriles. acs.org

| Reducing Agent | Precursor | Key Features |

| DIBAL-H | 3-Cyanopyridine | Requires low temperature; stops at imine stage before hydrolysis. commonorganicchemistry.com |

| Raney Nickel / NaH2PO2 | 3-Cyanopyridine | Mild conditions (room temp); avoids strong hydride reagents. rsc.org |

| Pd/C, H2 | 3-Cyanopyridine | Catalytic hydrogenation method. chemicalbook.com |

| LiAl(OEt)3H | 3-Cyanopyridine | A milder alternative to LiAlH4 for selective reduction. acs.org |

Direct C-H formylation of pyridines is challenging due to the ring's electron-deficient nature, which makes it resistant to classical electrophilic formylation methods like the Vilsmeier-Haack reaction. acs.orgresearchgate.net However, modern strategies circumvent this by temporarily activating the pyridine ring.

One innovative approach involves a one-pot, multistep strategy where the pyridine is first activated with 2,4-dinitrochlorobenzene (DNPCl) to form a Zincke salt. acs.orgnih.gov This salt undergoes nucleophilic ring-opening to form a streptocyanine intermediate. This open-chain structure is electron-rich and readily undergoes Vilsmeier-Haack formylation. A subsequent ring-closing cascade regenerates the aromatic pyridine core, now bearing a formyl group at the C3 position. This method offers a mild and versatile way to functionalize electron-deficient pyridines. acs.orgnih.gov Another strategy involves the formylation of already activated systems, such as aminopyridines, where the electron-donating group facilitates the electrophilic substitution. chemrxiv.org

Convergent and Divergent Synthetic Routes

A convergent synthesis involves preparing key fragments of the molecule separately and then joining them late in the synthesis. researchgate.net For the target molecule, this could involve:

Synthesizing a 5-bromopyridine-3-carboxaldehyde derivative and a trifluoromethoxylating agent and coupling them in a final step.

Constructing the trifluoromethoxy-substituted pyridine ring first and then introducing the formyl group using one of the methods described in section 2.3.

A divergent synthesis starts from a common intermediate that can be elaborated into a variety of final products. wikipedia.org A 3-methyl-5-halopyridine, for example, could serve as a key intermediate. This compound could undergo trifluoromethoxylation to give 3-methyl-5-(trifluoromethoxy)pyridine, which is then oxidized to the target aldehyde. Alternatively, the initial 3-methyl-5-halopyridine could be diversified by subjecting it to various other transformations to create a library of related compounds. researchgate.net

Step-Economy refers to minimizing the number of individual reaction and purification steps. organic-chemistry.org One-pot reactions and multi-component reactions (MCRs) are prime examples of step-economical processes. The Hantzsch pyridine synthesis, a classic MCR, combines an aldehyde, a β-keto ester, and a nitrogen source to build the pyridine core in a single operation, which can then be aromatized. wikipedia.orgwikipedia.org While the classic Hantzsch synthesis produces symmetrical pyridines, modifications exist for unsymmetrical products. pharmaguideline.com Applying such a strategy could, in principle, construct a highly substituted pyridine core in a highly step-economical fashion.

Atom-Economy , a concept central to green chemistry, measures the efficiency with which atoms from the reactants are incorporated into the desired product. rsc.org Reactions with high atom economy, such as addition and cycloaddition reactions, are inherently less wasteful. In contrast, substitution and elimination reactions often generate stoichiometric byproducts, lowering their atom economy. rsc.org When evaluating the synthetic routes to 3-Pyridinecarboxaldehyde, 5-(trifluoromethoxy)-, a cycloaddition approach to form the pyridine ring would likely have a higher atom economy than a multi-step linear sequence involving protecting groups and leaving groups.

Multi-Component Reaction (MCR) Strategies for Scaffold Assembly

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer an efficient and atom-economical approach to complex molecules. While a direct MCR for the synthesis of 3-Pyridinecarboxaldehyde, 5-(trifluoromethoxy)- has not been explicitly reported, established MCRs for pyridine synthesis can be adapted. The Hantzsch pyridine synthesis, for instance, is a well-known MCR that condenses an aldehyde, two equivalents of a β-ketoester, and an ammonia source to form a dihydropyridine, which can then be oxidized to the corresponding pyridine. organic-chemistry.orgwikipedia.orgchemtube3d.com

For the synthesis of a precursor to 3-Pyridinecarboxaldehyde, 5-(trifluoromethoxy)-, a modified Hantzsch-type reaction could be envisioned. The key would be the selection of appropriate starting materials. For instance, a β-ketoester bearing a trifluoromethoxy group at the appropriate position could be utilized. The aldehyde component would be chosen to ultimately be converted into the 3-carboxaldehyde group.

| Reactant A (β-keto compound) | Reactant B (Aldehyde) | Reactant C (Nitrogen Source) | Potential Product Scaffold |

| Ethyl 4-(trifluoromethoxy)acetoacetate | Glyoxal derivative | Ammonia | Dihydropyridine with potential for 3-carboxaldehyde and 5-(trifluoromethoxy) substitution |

| 3-Oxo-4-(trifluoromethoxy)butanenitrile | Formaldehyde | Ammonium acetate | Dihydropyridine with a nitrile group at the 3-position (precursor to aldehyde) |

Other MCRs for pyridine synthesis include the Bohlmann–Rahtz pyridine synthesis and the Guareschi-Thorpe reaction. acsgcipr.org These reactions also offer pathways to construct the pyridine ring from acyclic precursors and could potentially be adapted for the synthesis of the target molecule by careful selection of functionalized starting materials. The use of metal-catalyzed MCRs is also a growing field, with catalysts based on iron, nickel, or rhodium enabling the construction of pyridine rings from simple, readily available starting materials like alkynes, nitriles, and aldehydes. acsgcipr.orgrsc.org

Mechanistic Studies of Key Synthetic Transformations

A thorough understanding of the reaction mechanisms is crucial for optimizing reaction conditions and achieving the desired regioselectivity and efficiency in the synthesis of complex molecules like 3-Pyridinecarboxaldehyde, 5-(trifluoromethoxy)-.

The mechanism of the Hantzsch pyridine synthesis has been extensively studied. wikipedia.org It is generally accepted to proceed through the formation of two key intermediates: an enamine formed from the β-ketoester and ammonia, and a Knoevenagel condensation product from the aldehyde and the other equivalent of the β-ketoester. organic-chemistry.orgyoutube.com These two intermediates then undergo a Michael addition followed by cyclization and dehydration to form the dihydropyridine ring. youtube.com Subsequent oxidation, often with an oxidizing agent like nitric acid or air, leads to the aromatic pyridine ring. wikipedia.org

The introduction of the trifluoromethoxy group onto a pre-formed pyridine ring is another key transformation. Mechanistic studies suggest that the direct trifluoromethoxylation of pyridines can proceed through a radical pathway. researchgate.net For instance, the use of reagents like the Togni reagent can involve a radical O-trifluoromethylation followed by an OCF3-migration. nih.gov The regioselectivity of this step is highly dependent on the electronic properties of the pyridine ring and the reaction conditions.

Catalysts and reagents play a pivotal role in directing the outcome of the synthesis. In MCRs for pyridine synthesis, both acid and base catalysts are commonly employed to facilitate the condensation and cyclization steps. For instance, the Hantzsch synthesis can be catalyzed by a variety of acids, including protic acids and Lewis acids. wikipedia.org The choice of catalyst can influence the reaction rate and yield. In metal-catalyzed pyridine syntheses, the nature of the metal and the ligands is critical in controlling the regioselectivity of the cycloaddition reactions. acsgcipr.org For example, nickel catalysts have been shown to override the intrinsic electronic preference for C2 and C4 functionalization in pyridines, enabling selective C3-H activation. nih.gov

In the context of introducing the trifluoromethoxy group, the choice of reagent is paramount. Electrophilic trifluoromethoxylating agents are often employed. The regioselectivity of the trifluoromethoxylation of pyridines can be a significant challenge. However, methods have been developed for the 3-position-selective trifluoromethylation of pyridines by activating the substrate through hydrosilylation, followed by reaction with a nucleophilic CF3 source. chemistryviews.orgchemrxiv.org A similar strategy could potentially be adapted for trifluoromethoxylation. The reaction conditions, including the solvent and temperature, also play a crucial role in controlling the selectivity of this functionalization step. nih.gov

| Transformation | Catalyst/Reagent | Role | Impact on Selectivity/Efficiency |

| Hantzsch Pyridine Synthesis | Protic or Lewis Acids | Catalyzes condensation and cyclization | Increases reaction rate and yield |

| Metal-catalyzed Pyridine Synthesis | Ni, Fe, Rh complexes | Catalyzes cycloaddition | Controls regioselectivity of ring formation rsc.orgnih.gov |

| Trifluoromethoxylation | Togni Reagent I | Electrophilic OCF3 source | Enables direct introduction of the trifluoromethoxy group nih.gov |

| Hydrosilylation-Trifluoromethylation | Tris(pentafluorophenyl)borane | Activates hydrosilane | Enables 3-position selective functionalization chemistryviews.orgchemrxiv.org |

Chemical Reactivity and Derivatization Pathways of 3 Pyridinecarboxaldehyde, 5 Trifluoromethoxy

Reactivity of the Aldehyde Functionality

The aldehyde group at the C-3 position is a primary center of reactivity. The inherent electron-withdrawing nature of the pyridine (B92270) nitrogen, compounded by the potent inductive effect of the trifluoromethoxy group at C-5, renders the aldehyde's carbonyl carbon highly electrophilic. This heightened electrophilicity makes it particularly susceptible to attack by a wide range of nucleophiles.

The electrophilic aldehyde readily undergoes nucleophilic addition and condensation reactions, which are fundamental pathways for carbon-carbon and carbon-heteroatom bond formation. These reactions typically involve the initial attack of a nucleophile on the carbonyl carbon, followed by either protonation to yield an alcohol or elimination of water to form a new double bond.

For instance, in aldol-type condensation reactions, an enolate can add to the aldehyde, leading to the formation of β-hydroxy carbonyl compounds, which can subsequently dehydrate to form α,β-unsaturated systems. Similarly, the Knoevenagel condensation with active methylene (B1212753) compounds, often catalyzed by a weak base, provides a route to substituted alkenes. Other important transformations include the Wittig reaction with phosphorus ylides to produce alkenes and reactions with organometallic reagents like Grignard or organolithium compounds to yield secondary alcohols.

| Reaction Type | Nucleophile/Reagent | Product Type |

| Grignard Reaction | RMgX | Secondary alcohol |

| Wittig Reaction | Ph₃P=CHR | Alkene |

| Knoevenagel Condensation | CH₂(CN)₂ (Malononitrile) | Dicyanoalkene derivative |

| Aldol (B89426) Condensation | Ketone/Aldehyde enolate | α,β-Unsaturated aldehyde/ketone |

The aldehyde functionality can be easily modulated through oxidation and reduction, providing access to compounds with different oxidation states at the C-3 position.

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 5-(trifluoromethoxy)nicotinic acid. This transformation can be achieved using a variety of common oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃), or milder reagents like silver oxide (Ag₂O). The resulting carboxylic acid is a valuable intermediate for the synthesis of amides, esters, and other acid derivatives.

Reduction: Conversely, the aldehyde is readily reduced to the primary alcohol, (5-(trifluoromethoxy)pyridin-3-yl)methanol. Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective for this purpose. The choice of reagent allows for chemoselectivity, as NaBH₄ is generally milder and less likely to reduce other functional groups compared to LiAlH₄.

| Transformation | Reagent(s) | Product |

| Oxidation | KMnO₄ or Ag₂O | 5-(trifluoromethoxy)nicotinic acid |

| Reduction | NaBH₄ or LiAlH₄ | (5-(trifluoromethoxy)pyridin-3-yl)methanol |

The reaction of 3-Pyridinecarboxaldehyde, 5-(trifluoromethoxy)- with primary amines and related nitrogen nucleophiles provides a straightforward route to various C=N bonded derivatives. These condensation reactions are typically acid-catalyzed and proceed through the formation of a hemiaminal intermediate, followed by dehydration. masterorganicchemistry.comresearchgate.net

Imine (Schiff Base) Formation: Reaction with primary amines (R-NH₂) yields imines. masterorganicchemistry.comoperachem.comorganic-chemistry.org This reaction is reversible and is often driven to completion by removing the water formed during the reaction. masterorganicchemistry.com

Oxime Formation: Condensation with hydroxylamine (B1172632) (NH₂OH) produces oximes. wikipedia.orgresearchgate.netprepchem.com Oximes are crystalline solids that are useful for the characterization and purification of carbonyl compounds. researchgate.net

Hydrazone Formation: Reaction with hydrazine (B178648) (NH₂-NH₂) or its substituted derivatives (e.g., phenylhydrazine) leads to the formation of hydrazones. mdpi.comnih.gov Hydrazones are a class of compounds that have been investigated for a wide range of applications. nih.govdergipark.org.tr

| Derivative | Reagent | General Structure of Product |

| Imine | R-NH₂ | Py-CH=N-R |

| Oxime | NH₂OH | Py-CH=N-OH |

| Hydrazone | R-NH-NH₂ | Py-CH=N-NH-R |

Reactivity of the Pyridine Ring

The pyridine ring is an electron-deficient heterocycle due to the electronegative nitrogen atom. This inherent electronic property, which is further amplified by the electron-withdrawing aldehyde and trifluoromethoxy groups, governs its susceptibility to aromatic substitution reactions.

Electrophilic aromatic substitution (EAS) on the pyridine ring is significantly more difficult than on benzene. quimicaorganica.org The ring nitrogen deactivates the system towards attack by electrophiles. youtube.com Furthermore, under the strongly acidic conditions often required for EAS reactions (e.g., nitration or sulfonation), the pyridine nitrogen is protonated, creating a pyridinium (B92312) ion. youtube.comwikipedia.org This positive charge dramatically increases the deactivation of the ring, making substitution nearly impossible. wikipedia.org

In the case of 3-Pyridinecarboxaldehyde, 5-(trifluoromethoxy)-, the ring is exceptionally deactivated due to the combined electron-withdrawing effects of the nitrogen atom, the C-3 aldehyde, and the C-5 trifluoromethoxy group. Therefore, standard EAS reactions are not expected to proceed under normal conditions. If a reaction were forced under extreme conditions, the directing effects of the existing substituents would come into play. The pyridine nitrogen directs electrophiles to the C-3 and C-5 positions. quimicaorganica.org Since these positions are already occupied, substitution would likely be directed to the remaining C-2, C-4, or C-6 positions, though yields would be expected to be extremely low. A potential strategy to facilitate substitution is the conversion of the pyridine to a pyridine-N-oxide, which activates the ring, particularly at the C-4 position. wikipedia.org

While deactivated towards electrophilic attack, the electron-deficient nature of the pyridine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). nih.govnih.gov This reactivity is enhanced by the presence of strong electron-withdrawing groups, which can stabilize the negative charge of the intermediate Meisenheimer complex. libretexts.orglibretexts.org

For SNAr to occur, a suitable leaving group, typically a halide, must be present on the ring, usually at a position ortho or para to the ring nitrogen (C-2, C-4, or C-6). The parent compound, 3-Pyridinecarboxaldehyde, 5-(trifluoromethoxy)-, does not possess such a leaving group. However, if a derivative, such as 2-chloro-3-pyridinecarboxaldehyde, 5-(trifluoromethoxy)-, were used, it would be highly activated for SNAr. The strong electron-withdrawing effects of the adjacent aldehyde group and the trifluoromethoxy group at C-5 would stabilize the anionic intermediate, facilitating the displacement of the chloride by a wide range of nucleophiles (e.g., alkoxides, amines, thiolates).

| Hypothetical Substrate | Nucleophile (Nu⁻) | Potential Product |

| 2-Chloro-5-(trifluoromethoxy)pyridine-3-carbaldehyde | RO⁻ (Alkoxide) | 2-Alkoxy-5-(trifluoromethoxy)pyridine-3-carbaldehyde |

| 2-Chloro-5-(trifluoromethoxy)pyridine-3-carbaldehyde | R₂NH (Amine) | 2-(Dialkylamino)-5-(trifluoromethoxy)pyridine-3-carbaldehyde |

| 6-Chloro-5-(trifluoromethoxy)pyridine-3-carbaldehyde | RS⁻ (Thiolate) | 6-(Alkylthio)-5-(trifluoromethoxy)pyridine-3-carbaldehyde |

Metal-Catalyzed Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Direct metal-catalyzed coupling of the aldehyde C-H bond is not a standard transformation. For this scaffold to participate in common cross-coupling reactions like Suzuki, Sonogashira, or Heck, the pyridine ring typically requires a leaving group, such as a halide (Br, I) or a triflate, usually at the 2-, 4-, or 6-position.

If a precursor like 2-chloro-3-pyridinecarboxaldehyde, 5-(trifluoromethoxy)- were used, one could anticipate the following reactivity trends based on established pyridine chemistry:

Suzuki-Miyaura Coupling: Reaction of a halogenated derivative with an aryl or vinyl boronic acid (or ester) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and a base (e.g., K₂CO₃, Cs₂CO₃) would be expected to form a C-C bond at the position of the halide. nih.gov The electron-deficient nature of the ring would generally facilitate the oxidative addition step.

Sonogashira Coupling: Coupling of a halo-substituted precursor with a terminal alkyne would be feasible using a palladium catalyst and a copper(I) co-catalyst (e.g., CuI). libretexts.orgwikipedia.orgsoton.ac.ukorganic-chemistry.org These reactions are typically robust for electron-deficient heterocyclic halides.

Heck Reaction: The reaction of a halo-pyridine with an alkene, catalyzed by a palladium complex, is also a viable pathway for functionalization. researchgate.netmdpi.comorganic-chemistry.org The strong electron-withdrawing nature of the substituents could enhance the rate of the reaction.

Without a suitable leaving group on the ring, the primary application in coupling reactions for 3-Pyridinecarboxaldehyde, 5-(trifluoromethoxy)- would be as a precursor. The aldehyde could be converted to a non-reactive group (e.g., an acetal) to allow for C-H activation/functionalization at other positions, or it could be transformed into a reactive group for coupling (e.g., reduction to alcohol followed by conversion to triflate).

N-Oxidation and Quaternization Strategies

The pyridine nitrogen in 3-Pyridinecarboxaldehyde, 5-(trifluoromethoxy)- is significantly deactivated due to the powerful electron-withdrawing effects of both the 3-carboxaldehyde and the 5-trifluoromethoxy groups.

N-Oxidation: The low nucleophilicity of the nitrogen atom makes N-oxidation challenging. Standard oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA) may be ineffective or require prolonged reaction times and high temperatures. More potent oxidizing systems are generally required for such electron-deficient pyridines. semanticscholar.orgscripps.edu A combination of hydrogen peroxide with a strong acid or anhydride (B1165640), such as trifluoroacetic anhydride (TFAA), is a common strategy to overcome this low reactivity. researchgate.netresearchgate.net The resulting pyridine N-oxide would be a versatile intermediate for further functionalization.

Quaternization: Similarly, the quaternization of this pyridine derivative with alkyl halides would be a difficult process. osti.govresearchgate.netacs.org The reaction rate is highly dependent on the nucleophilicity of the pyridine nitrogen. Elevated temperatures and highly reactive alkylating agents (e.g., methyl triflate, methyl iodide) would likely be necessary to achieve the formation of the corresponding pyridinium salt. rsc.orggoogle.com

Chemical Behavior of the Trifluoromethoxy Group

Stability and Lability under Various Reaction Conditions

Stability: The -OCF₃ group is generally inert to a wide range of reaction conditions, including strongly acidic and basic media, as well as common oxidizing and reducing agents. It is significantly more stable than a methoxy (B1213986) group, which can be susceptible to cleavage by acids like HBr or BBr₃. The trifluoromethoxy group is expected to remain intact during most synthetic transformations on the aldehyde or the pyridine ring, including the metal-catalyzed coupling and N-oxidation/quaternization reactions mentioned above.

Lability: Cleavage of the Ar-OCF₃ bond is rare and requires harsh conditions that are not typically employed in standard organic synthesis. It is not considered a labile group.

Potential for Further Functionalization or Transformation

The trifluoromethoxy group is generally considered a non-functionalizable substituent due to its high stability. The C-F bonds are exceptionally strong and not amenable to cleavage for further derivatization under normal conditions. Unlike a trifluoromethyl (-CF₃) group, where C-F bond activation can sometimes be achieved, the C-O bond of the -OCF₃ group is also very robust. Therefore, it primarily serves as a stable, lipophilic, and electron-withdrawing modulator of a molecule's properties rather than a handle for subsequent chemical reactions.

Chemo-, Regio-, and Stereoselective Transformations

Strategies for Control of Selectivity in Complex Reactions

Controlling selectivity in reactions involving 3-Pyridinecarboxaldehyde, 5-(trifluoromethoxy)- requires careful consideration of the competing reactive sites.

Chemoselectivity: The primary sites for reaction are the aldehyde group and the pyridine ring.

Aldehyde-Selective Reactions: Standard aldehyde chemistry such as Wittig reactions, reductive aminations, oxidations to a carboxylic acid, or reductions to an alcohol can be performed chemoselectively. The choice of reagents is crucial to avoid side reactions with the pyridine ring. For example, a mild reducing agent like sodium borohydride (NaBH₄) would selectively reduce the aldehyde to an alcohol without affecting the aromatic ring.

Ring-Selective Reactions: Reactions on the ring, such as nucleophilic aromatic substitution (SₙAr), would require a leaving group at the 2-, 4-, or 6-positions. The aldehyde would likely need to be protected as an acetal (B89532) during such transformations to prevent it from undergoing nucleophilic attack.

Regioselectivity: For any potential functionalization of the pyridine ring C-H bonds, the directing effects of the existing substituents are paramount. Both the 3-CHO and 5-OCF₃ groups are deactivating and meta-directing for electrophilic substitution, which is already highly disfavored on this electron-poor ring. For nucleophilic attack or metallation, the positions ortho and para to the nitrogen (2-, 4-, 6-positions) are activated. The combined directing effects would need to be carefully analyzed to predict the outcome of a given C-H functionalization reaction. nih.govrsc.orgrsc.org

Stereoselectivity: Stereoselectivity would be a key consideration in nucleophilic additions to the carbonyl carbon of the aldehyde, which would create a new stereocenter.

Asymmetric Addition: Achieving stereocontrol would involve the use of chiral reagents or catalysts. For example, asymmetric reduction of the aldehyde to a chiral alcohol could be accomplished using chiral borane (B79455) reagents (e.g., CBS catalysts). Similarly, the stereoselective addition of organometallic reagents could be guided by a chiral ligand on the metal. mdpi.com The specific steric and electronic properties of the 5-(trifluoromethoxy)pyridine moiety would influence the degree of stereoselectivity achieved in these transformations.

Asymmetric Synthesis Approaches Involving the Compound

The introduction of a chiral center is a critical step in the synthesis of many biologically active molecules. For derivatives of 3-Pyridinecarboxaldehyde, 5-(trifluoromethoxy)-, the aldehyde functionality serves as a key handle for asymmetric transformations, enabling the synthesis of chiral alcohols, amines, and other valuable intermediates. While specific literature on the asymmetric synthesis of this particular compound is limited, several well-established methodologies for the enantioselective functionalization of pyridine aldehydes can be applied by analogy. These approaches primarily involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of nucleophilic additions to the carbonyl group.

The electron-withdrawing nature of the 5-(trifluoromethoxy) group is anticipated to enhance the electrophilicity of the aldehyde's carbonyl carbon. This heightened reactivity makes it a suitable substrate for a variety of asymmetric addition reactions. The primary strategies for achieving enantioselectivity in the derivatization of analogous pyridine-3-carboxaldehydes include catalytic enantioselective organometallic additions, organocatalysis, and chemoenzymatic reductions.

Catalytic Enantioselective Organometallic Additions:

One of the most direct methods for creating a chiral center from an aldehyde is the catalytic enantioselective addition of an organometallic reagent. This approach has been successfully applied to pyridine-3-carboxaldehyde, providing a strong precedent for its potential application to the 5-(trifluoromethoxy)- substituted analogue.

Alkynylation: The enantioselective addition of terminal alkynes to aldehydes is a powerful tool for synthesizing chiral propargylic alcohols, which are versatile synthetic intermediates. Research on pyridine-3-carboxaldehyde has demonstrated that chiral amino alcohol-based ligands in the presence of dimethylzinc (B1204448) can catalyze this transformation with high enantioselectivity. For instance, using a chiral amino alcohol ligand, phenylacetylene (B144264) can be added to pyridine-3-carboxaldehyde to yield the corresponding chiral propargylic alcohol in excellent yield and with high enantiomeric excess (ee). The pyridine nitrogen is thought to play a role in the coordination of the zinc catalyst, influencing the stereochemical outcome.

Alkylation: The addition of organozinc reagents, such as diethylzinc (B1219324), to aldehydes is another well-studied asymmetric transformation. While early examples of this reaction on pyridine-3-carboxaldehyde resulted in products with modest enantioselectivity, the development of more sophisticated chiral ligands has improved the stereocontrol. The reaction of diethylzinc with pyridine-3-carboxaldehyde in the presence of a chiral catalyst, for example, can produce the corresponding secondary alcohol with a controlled stereochemistry. The efficiency and enantioselectivity of these reactions are highly dependent on the nature of the chiral ligand, the solvent, and the reaction temperature.

Organocatalysis:

In recent years, organocatalysis has emerged as a powerful strategy for asymmetric synthesis, avoiding the use of metal catalysts. For aldehydes, proline and its derivatives are well-known catalysts for a variety of asymmetric transformations, including aldol and Mannich reactions. Although specific examples with 3-Pyridinecarboxaldehyde, 5-(trifluoromethoxy)- are not documented, the general principles of enamine and iminium ion catalysis are applicable. A plausible approach would involve the reaction of the pyridine aldehyde with a ketone in the presence of a chiral secondary amine catalyst to yield a chiral aldol product. The catalyst would form a chiral enamine with the ketone, which would then attack the aldehyde in a stereocontrolled manner.

Chemoenzymatic Approaches:

Biocatalysis offers a highly selective and environmentally benign alternative for asymmetric synthesis. Alcohol dehydrogenases (ADHs) are enzymes that can catalyze the enantioselective reduction of ketones and aldehydes to their corresponding chiral alcohols. Studies on pyridine-based ketones have shown that ADHs can achieve high conversions and excellent enantioselectivities. It is therefore conceivable that a suitable ADH could reduce 3-Pyridinecarboxaldehyde, 5-(trifluoromethoxy)- to the corresponding chiral pyridylmethanol with high enantiopurity. This approach is particularly attractive due to the mild reaction conditions and the high stereoselectivity often observed.

The following table summarizes representative findings from asymmetric synthesis approaches on the parent compound, pyridine-3-carboxaldehyde, which serve as a basis for potential applications to its 5-(trifluoromethoxy)- derivative.

| Reaction Type | Nucleophile/Reagent | Chiral Catalyst/Ligand | Solvent | Product | Yield (%) | Enantiomeric Excess (ee) (%) |

| Alkynylation | Phenylacetylene / Me₂Zn | Chiral Amino Alcohol | Toluene | 1-(Pyridin-3-yl)-1-phenylprop-2-yn-1-ol | 95 | 92 |

| Alkylation | Diethylzinc (Et₂Zn) | Chiral Amino Alcohol | Toluene | 1-(Pyridin-3-yl)propan-1-ol | 98 | 85 |

| Alkylation | Diethylzinc (Et₂Zn) | Pinane-based Chiral Aminodiol | Toluene | 1-(Pyridin-3-yl)propan-1-ol | 92 | 87 |

Computational and Theoretical Investigations of 3 Pyridinecarboxaldehyde, 5 Trifluoromethoxy

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost to model the electronic structure of molecules. aps.orgresearchgate.netsuperfri.org DFT calculations are used to determine optimized molecular geometry, electronic properties, and vibrational frequencies, providing a detailed picture of the molecule at the quantum level. For 3-Pyridinecarboxaldehyde, 5-(trifluoromethoxy)-, methods like the B3LYP functional combined with basis sets such as 6-311++G(d,p) are commonly employed to achieve reliable predictions of its properties. dergipark.org.trwu.ac.th

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic transitions. materialsciencejournal.org The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. dergipark.org.trresearchgate.net

For 3-Pyridinecarboxaldehyde, 5-(trifluoromethoxy)-, the HOMO is expected to be distributed primarily over the electron-rich pyridine (B92270) ring. In contrast, the LUMO is likely localized on the electron-deficient portions of the molecule, specifically the carboxaldehyde group and the π-system of the pyridine ring, influenced by the strong electron-withdrawing nature of both the aldehyde and trifluoromethoxy substituents. semanticscholar.org A smaller HOMO-LUMO gap would suggest a higher propensity for the molecule to undergo electronic transitions and chemical reactions. researchgate.net

Table 1: Illustrative Frontier Orbital Energies for 3-Pyridinecarboxaldehyde, 5-(trifluoromethoxy)-

| Parameter | Calculated Value (eV) | Implication |

|---|---|---|

| EHOMO | -7.15 | Energy required to remove an electron (Ionization Potential) |

| ELUMO | -1.65 | Energy released when an electron is added (Electron Affinity) |

| Energy Gap (ΔE) | 5.50 | Indicator of chemical stability and reactivity |

Note: The values presented are representative and derived from DFT calculations on structurally analogous aromatic compounds. Specific experimental or calculated values for the title compound may vary.

Molecular Electrostatic Potential (ESP) mapping is a valuable technique for visualizing the three-dimensional charge distribution of a molecule and predicting its reactive behavior. researchgate.netscribd.com The ESP map illustrates regions of positive and negative electrostatic potential, which correspond to sites susceptible to nucleophilic and electrophilic attack, respectively. dergipark.org.tryoutube.com

In the ESP map of 3-Pyridinecarboxaldehyde, 5-(trifluoromethoxy)-, distinct regions of varying potential are anticipated:

Negative Potential (Red/Yellow): These regions, rich in electrons, are prone to electrophilic attack. They are expected to be concentrated around the electronegative oxygen atom of the carbonyl group and the nitrogen atom of the pyridine ring. researchgate.net

Positive Potential (Blue): These electron-deficient areas are susceptible to nucleophilic attack. The most positive potential is likely associated with the hydrogen atom of the aldehyde group and the carbon atom of the carbonyl group.

This charge distribution highlights the molecule's polar nature and provides a roadmap for its intermolecular interactions and reaction mechanisms.

Global and local reactivity descriptors derived from DFT, such as Fukui functions, offer a quantitative method for predicting the most reactive sites within a molecule. faccts.de Fukui functions (f(r)) indicate the change in electron density at a specific point when an electron is added to or removed from the system. substack.com

There are three main types of Fukui functions:

f+(r): Predicts sites for nucleophilic attack (reaction with an electron donor).

f-(r): Predicts sites for electrophilic attack (reaction with an electron acceptor).

f0(r): Predicts sites for radical attack.

For 3-Pyridinecarboxaldehyde, 5-(trifluoromethoxy)-, the carbonyl carbon of the aldehyde group is expected to have a high f+ value, marking it as the primary site for nucleophilic addition. The pyridine nitrogen and carbonyl oxygen atoms would likely exhibit high f- values, indicating their susceptibility to electrophilic attack. substack.comresearchgate.net

Table 2: Predicted Local Reactivity Indices (Fukui Functions) for Key Atomic Sites

| Atomic Site | Predicted Fukui Function | Predicted Reactivity |

|---|---|---|

| Carbonyl Carbon (C=O) | High f+ | Susceptible to Nucleophilic Attack |

| Pyridine Nitrogen (N) | High f- | Susceptible to Electrophilic Attack |

| Carbonyl Oxygen (C=O) | High f- | Susceptible to Electrophilic Attack |

DFT calculations are widely used to predict spectroscopic data, which can be invaluable for structural elucidation and comparison with experimental results. researchgate.net

NMR Chemical Shifts: Quantum mechanical methods can accurately predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts. arxiv.orgidc-online.comnih.gov For 3-Pyridinecarboxaldehyde, 5-(trifluoromethoxy)-, calculations would predict a significantly deshielded signal for the aldehyde proton due to the electron-withdrawing carbonyl group. The chemical shifts of the pyridine ring protons and carbons would be influenced by the positions of the aldehyde and trifluoromethoxy substituents. The ¹⁹F NMR spectrum is expected to show a singlet corresponding to the three equivalent fluorine atoms of the -OCF₃ group. nih.gov

IR Frequencies: Theoretical calculations of vibrational frequencies can aid in the assignment of experimental Infrared (IR) spectra. nist.gov Key predicted vibrational modes for this molecule would include a strong C=O stretching frequency for the aldehyde group (typically ~1700 cm⁻¹) and characteristic C-F stretching frequencies associated with the trifluoromethoxy group.

Table 3: Predicted Characteristic Spectroscopic Data

| Spectroscopy Type | Functional Group | Predicted Value/Range |

|---|---|---|

| ¹H NMR | Aldehyde (-CHO) | 9.5 - 10.5 ppm |

| ¹³C NMR | Carbonyl (-CHO) | 185 - 195 ppm |

| ¹⁹F NMR | Trifluoromethoxy (-OCF₃) | -57 to -60 ppm (relative to CFCl₃) |

| IR Spectroscopy | C=O Stretch | 1690 - 1715 cm⁻¹ |

| IR Spectroscopy | C-F Stretches | 1100 - 1250 cm⁻¹ |

Note: These are typical ranges for the specified functional groups; DFT calculations provide more precise predictions for the specific molecular environment.

Molecular Dynamics (MD) Simulations and Conformational Analysis

While quantum mechanics provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a way to explore its dynamic behavior and conformational flexibility over time. These simulations solve Newton's equations of motion for the atoms in the molecule, providing insight into its conformational landscape.

Solvent Effects on Molecular Conformation and Reactivity

The molecular conformation and reactivity of 3-Pyridinecarboxaldehyde, 5-(trifluoromethoxy)- are significantly influenced by the surrounding solvent environment. Computational studies, primarily employing Density Functional Theory (DFT), are instrumental in elucidating these effects. The polarity of the solvent can induce notable changes in the molecule's geometry and electronic distribution.

In nonpolar solvents, the molecule is likely to adopt a conformation primarily dictated by intramolecular forces, such as steric hindrance and electronic effects of the trifluoromethoxy and aldehyde groups. However, in polar solvents, intermolecular interactions, including dipole-dipole interactions and hydrogen bonding (where applicable), become more prominent. These interactions can lead to conformational changes, such as alterations in the dihedral angle between the pyridine ring and the aldehyde group.

The reactivity of the compound is also solvent-dependent. For instance, the electrophilicity of the carbonyl carbon in the aldehyde group can be enhanced in polar aprotic solvents, which can stabilize the transition state of nucleophilic addition reactions. Conversely, protic solvents might form hydrogen bonds with the carbonyl oxygen and the pyridine nitrogen, potentially altering the reaction pathway and kinetics.

Computational models, such as the Polarizable Continuum Model (PCM), are often used to simulate the bulk solvent effects. These models treat the solvent as a continuous dielectric medium, providing insights into how the solvent's polarity affects the molecule's properties. Studies on similar molecules have shown that increasing solvent polarity can lead to a red shift in the UV-Vis absorption spectra, indicating a stabilization of the excited state relative to the ground state.

A hypothetical study on 3-Pyridinecarboxaldehyde, 5-(trifluoromethoxy)- might involve optimizing its geometry in various solvents of differing polarity, such as hexane (B92381) (nonpolar), dichloromethane (B109758) (polar aprotic), and methanol (B129727) (polar protic). The resulting data could be presented in a table comparing key geometric parameters.

Table 1: Predicted Solvent Effects on the Molecular Geometry of 3-Pyridinecarboxaldehyde, 5-(trifluoromethoxy)-

| Solvent | Dielectric Constant | C=O Bond Length (Å) | Dihedral Angle (Ring-CHO) (°) |

|---|---|---|---|

| Gas Phase | 1.0 | 1.215 | 0.0 |

| Hexane | 1.88 | 1.216 | 5.2 |

| Dichloromethane | 8.93 | 1.218 | 10.5 |

| Methanol | 32.7 | 1.220 | 15.8 |

Note: This table is populated with hypothetical data based on expected trends for illustrative purposes.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of reactions involving 3-Pyridinecarboxaldehyde, 5-(trifluoromethoxy)-. By mapping the potential energy surface of a reaction, it is possible to identify transition states and calculate activation energies, providing a deeper understanding of the reaction kinetics.

For example, in a nucleophilic addition reaction to the aldehyde group, DFT calculations can be used to model the approach of the nucleophile, the formation of the tetrahedral intermediate, and the subsequent protonation steps. The transition state for the nucleophilic attack would be characterized by a single imaginary frequency in the vibrational analysis, corresponding to the motion along the reaction coordinate.

The activation energy (ΔG‡) for the reaction can be calculated as the difference in Gibbs free energy between the transition state and the reactants. This value is crucial for predicting the reaction rate. A lower activation energy implies a faster reaction. The trifluoromethoxy group, being a strong electron-withdrawing group, is expected to increase the electrophilicity of the carbonyl carbon, thereby lowering the activation energy for nucleophilic attack compared to unsubstituted 3-pyridinecarboxaldehyde.

Table 2: Hypothetical Activation Energies for Nucleophilic Addition to Substituted 3-Pyridinecarboxaldehydes

| Substituent at C5 | Nucleophile | Activation Energy (kcal/mol) |

|---|---|---|

| H | CN⁻ | 12.5 |

| OCH₃ | CN⁻ | 13.2 |

| OCF₃ | CN⁻ | 10.8 |

Note: This table contains hypothetical data to illustrate the electronic effect of the substituent on reactivity.

The choice of solvent model in computational studies of reaction mechanisms can have a significant impact on the calculated energetics. mdpi.comsemanticscholar.orgrsc.org Implicit solvent models, such as the aforementioned PCM, are computationally efficient and often provide a good approximation of bulk solvent effects. nih.gov They are particularly useful for initial explorations of reaction pathways.

Explicit solvent models, where individual solvent molecules are included in the calculation, offer a more detailed picture of the solvent's role. mdpi.comsemanticscholar.orgrsc.org This approach can capture specific solute-solvent interactions, such as hydrogen bonding, which may be crucial for stabilizing transition states or intermediates. researchgate.net For instance, in a reaction where a protic solvent is involved, explicit solvent molecules can act as proton shuttles, participating directly in the reaction mechanism.

A hybrid approach, combining an explicit treatment of the first solvation shell with an implicit model for the bulk solvent, often provides a balance between accuracy and computational cost. For 3-Pyridinecarboxaldehyde, 5-(trifluoromethoxy)-, a study might compare the activation energy of a key reaction calculated in the gas phase, with an implicit solvent model, and with a few explicit solvent molecules to gauge the importance of specific interactions.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) models aim to predict the physicochemical properties of molecules based on a set of calculated molecular descriptors. nih.govcadaster.eunih.gov For 3-Pyridinecarboxaldehyde, 5-(trifluoromethoxy)-, a variety of theoretical descriptors can be calculated to build QSPR models for properties such as solubility, boiling point, and chromatographic retention times.

These descriptors can be categorized as constitutional (e.g., molecular weight, atom counts), topological (e.g., connectivity indices), geometric (e.g., molecular surface area, volume), and quantum-chemical (e.g., dipole moment, HOMO/LUMO energies, electrostatic potential).

For instance, the lipophilicity (logP) of the molecule, a key parameter in drug design, is expected to be significantly influenced by the presence of the trifluoromethoxy group. A QSPR model for logP of a series of substituted pyridines would likely include descriptors related to molecular size and polarity.

Table 3: Examples of Theoretical Descriptors for 3-Pyridinecarboxaldehyde, 5-(trifluoromethoxy)-

| Descriptor Type | Descriptor Name | Hypothetical Value |

|---|---|---|

| Constitutional | Molecular Weight | 191.1 g/mol |

| Topological | Wiener Index | 345 |

| Geometric | Molecular Surface Area | 185.2 Ų |

| Quantum-Chemical | Dipole Moment | 3.5 D |

| Quantum-Chemical | HOMO Energy | -7.2 eV |

| Quantum-Chemical | LUMO Energy | -1.8 eV |

Note: The values in this table are hypothetical and for illustrative purposes.

To gain a deeper understanding of the intermolecular interactions that govern the solid-state packing and crystal structure of 3-Pyridinecarboxaldehyde, 5-(trifluoromethoxy)-, advanced computational techniques such as Hirshfeld surface analysis, Atoms in Molecules (AIM), and Non-Covalent Interaction (NCI) analysis are employed. mdpi.comnih.govresearchgate.netimist.manih.govnih.govresearchgate.net

Hirshfeld surface analysis provides a visual representation of intermolecular contacts in a crystal. mdpi.comnih.govresearchgate.netimist.manih.gov By mapping properties like d_norm (normalized contact distance) onto the surface, it is possible to identify and quantify different types of interactions, such as hydrogen bonds and van der Waals contacts. For the title compound, one would expect to see significant contributions from H···O, H···N, and H···F contacts, as well as potential π-π stacking interactions involving the pyridine ring.

The AIM theory allows for a detailed analysis of the electron density topology, enabling the characterization of chemical bonds and non-covalent interactions. nih.govresearchgate.netresearchgate.net The presence of a bond critical point between two atoms is indicative of an interaction. The properties at this critical point, such as the electron density and its Laplacian, can be used to classify the nature and strength of the interaction.

NCI analysis is a method for visualizing and characterizing non-covalent interactions in real space. researchgate.netresearchgate.net It is based on the electron density and its derivatives and can distinguish between stabilizing interactions (like hydrogen bonds) and repulsive steric clashes. An NCI plot for a dimer of 3-Pyridinecarboxaldehyde, 5-(trifluoromethoxy)- would reveal the regions of attractive and repulsive forces between the molecules.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 3-Pyridinecarboxaldehyde, 5-(trifluoromethoxy)- |

| Hexane |

| Dichloromethane |

| Methanol |

Applications of 3 Pyridinecarboxaldehyde, 5 Trifluoromethoxy As a Building Block in Advanced Organic Synthesis

Synthesis of Novel Heterocyclic Systems

The pyridinecarboxaldehyde moiety is a versatile functional group for the construction of a wide array of heterocyclic systems through various condensation and cyclization strategies. While specific examples utilizing 3-Pyridinecarboxaldehyde, 5-(trifluoromethoxy)- are not extensively documented in the reviewed literature, the reactivity of the aldehyde group allows for its theoretical application in several established synthetic methodologies.

Annulation and Cyclocondensation Reactions

Annulation and cyclocondensation reactions are powerful methods for the formation of new rings onto an existing molecular framework. The aldehyde functionality in 3-Pyridinecarboxaldehyde, 5-(trifluoromethoxy)- can readily participate as an electrophilic partner in these transformations.

Classic examples of such reactions where this building block could conceptually be employed include:

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with an active methylene (B1212753) compound. wikipedia.orgrsc.orgmdpi.comtue.nl The resulting product can be a stable α,β-unsaturated compound, which can then undergo further cyclization reactions to form various heterocyclic structures. The general mechanism for the Knoevenagel condensation is depicted below:

| Reactant 1 | Reactant 2 (Active Methylene Compound) | Catalyst (Weak Base) | Product (α,β-unsaturated compound) |

| Aldehyde/Ketone | Z-CH₂-Z' | Amine | C=C(Z)Z' |

Data based on general Knoevenagel condensation principles. wikipedia.org

Gewald Aminothiophene Synthesis: This multicomponent reaction combines an aldehyde or ketone, an α-cyanoester, and elemental sulfur in the presence of a base to yield highly substituted 2-aminothiophenes. wikipedia.orgbeilstein-journals.orgorganic-chemistry.orgarkat-usa.orgresearchgate.net The aldehyde component serves as the electrophile in the initial Knoevenagel-type condensation.

Biginelli Reaction: This one-pot cyclocondensation reaction between an aldehyde, a β-ketoester, and urea or thiourea is a well-established method for the synthesis of dihydropyrimidinones and their thio-analogs. sphinxsai.comumich.eduias.ac.inbeilstein-journals.orgillinois.edu The aldehyde is a key component in forming the heterocyclic ring.

Hantzsch Pyridine (B92270) Synthesis: This multicomponent reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia to form dihydropyridines, which can then be oxidized to pyridines. scribd.comchemtube3d.comwikipedia.orgresearchgate.netorganic-chemistry.org

While these reactions are well-established for a variety of aldehydes, specific studies detailing the use of 3-Pyridinecarboxaldehyde, 5-(trifluoromethoxy)- as a substrate were not identified in the surveyed literature. The electron-withdrawing nature of the trifluoromethoxy group and the pyridine ring may influence the reactivity of the aldehyde and the stability of intermediates in these reactions.

Construction of Fused Pyridine Derivatives

The synthesis of fused pyridine ring systems is of significant interest due to their prevalence in biologically active compounds. nih.gov Methodologies for constructing fused pyridines often involve the cyclization of appropriately substituted pyridine precursors. While direct examples involving 3-Pyridinecarboxaldehyde, 5-(trifluoromethoxy)- are scarce, its derivatives could potentially serve as key intermediates in such synthetic routes. For instance, a Knoevenagel condensation product derived from this aldehyde could undergo an intramolecular cyclization to form a fused pyridine ring.

Role in Complex Molecule Synthesis

The unique electronic properties conferred by the trifluoromethoxy group make 3-Pyridinecarboxaldehyde, 5-(trifluoromethoxy)- an attractive building block for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science.

Incorporation into Polycyclic and Macrocyclic Architectures

The aldehyde functionality of 3-Pyridinecarboxaldehyde, 5-(trifluoromethoxy)- can be utilized in reactions that build larger, more complex molecular frameworks. While specific examples are limited, the principles of macrocyclization can be applied. For instance, the aldehyde could be reacted with a difunctional reagent in a [2+2] Schiff base condensation to form a macrocyclic structure. nih.gov The rigidity of the pyridine ring and the steric bulk of the trifluoromethoxy group would influence the conformation and properties of the resulting macrocycle.

Precursor for Advanced Ligands in Coordination Chemistry

Pyridine-containing molecules are widely used as ligands in coordination chemistry due to the coordinating ability of the nitrogen atom. The aldehyde group in 3-Pyridinecarboxaldehyde, 5-(trifluoromethoxy)- can be readily converted into other functional groups, such as imines or amines, which can act as additional coordination sites. This allows for the synthesis of multidentate ligands capable of forming stable complexes with various metal ions. nih.govsemanticscholar.orgscilit.com The presence of the electron-withdrawing trifluoromethoxy group can modulate the electronic properties of the pyridine nitrogen, thereby influencing the coordination strength and the catalytic or photophysical properties of the resulting metal complexes.

Strategies for Diversity-Oriented Synthesis (DOS)

Diversity-oriented synthesis (DOS) aims to generate libraries of structurally diverse small molecules for high-throughput screening and the discovery of new bioactive compounds. Multicomponent reactions are a powerful tool in DOS as they allow for the rapid assembly of complex molecules from simple starting materials in a single step. windows.netbeilstein-journals.orgnih.govnih.gov

Given its bifunctional nature, 3-Pyridinecarboxaldehyde, 5-(trifluoromethoxy)- is a promising candidate for use in DOS strategies. Its participation in multicomponent reactions such as the Biginelli or Hantzsch syntheses could provide a straightforward route to libraries of compounds with a common core structure but varied peripheral substituents. The trifluoromethoxypyridine core would impart unique physicochemical properties to the library members, potentially leading to the discovery of novel biological activities. However, specific examples of DOS libraries constructed using 3-Pyridinecarboxaldehyde, 5-(trifluoromethoxy)- were not found in the reviewed scientific literature.

Generation of Compound Libraries Based on the Scaffold

The aldehyde functionality of 3-Pyridinecarboxaldehyde, 5-(trifluoromethoxy)- serves as a versatile handle for a multitude of chemical transformations, making it an ideal starting point for the generation of diverse compound libraries. Diversity-oriented synthesis (DOS) strategies can be effectively employed to rapidly assemble a wide array of molecules with varied structural motifs. nih.govcam.ac.uknih.gov The core 5-(trifluoromethoxy)pyridine scaffold can be elaborated upon through a variety of well-established synthetic methodologies, including multicomponent reactions and parallel synthesis. bohrium.comyoutube.commdpi.com